4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol
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Overview
Description
4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a difluorophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with difluorobenzene compounds. One common method involves the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene as starting materials. The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol derivatives: These compounds share the piperidine core structure but differ in the substituents attached to the ring.
Difluorophenyl compounds: These compounds contain the difluorophenyl group but may have different core structures.
Uniqueness
4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol is unique due to the combination of the piperidine ring and the difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15F2NO |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-1-2-9(11(10)14)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2 |
InChI Key |
AVYQJHQYTKQYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
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